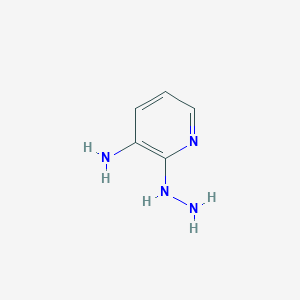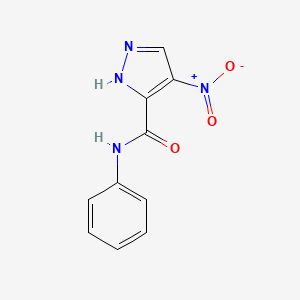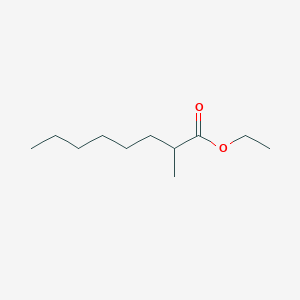![molecular formula C24H16Cl2N4 B3051159 1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 31515-20-5](/img/structure/B3051159.png)
1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
描述
1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: is a compound that belongs to the family of bipyridinium salts. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two cyanophenyl groups attached to a bipyridine core, with chloride ions balancing the charge.
作用机制
Mode of Action
It is known that the compound can undergo cyano cyclotrimerization in the presence of zncl2 via an ionothermal method . This process results in the production of a viologen-containing CTF .
Biochemical Pathways
The compound’s ability to undergo cyano cyclotrimerization suggests it may influence pathways related to this process .
Result of Action
The compound’s ability to undergo cyano cyclotrimerization suggests it may have effects related to this process .
Action Environment
The compound’s ability to undergo cyano cyclotrimerization in the presence of zncl2 suggests that the presence of specific ions may influence its action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4-cyanobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form viologen radicals, which are known for their strong color changes.
Reduction: Reduction reactions can convert the viologen radicals back to their original state.
Substitution: The cyanophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanophenyl groups under basic conditions.
Major Products:
Oxidation: Viologen radicals.
Reduction: Original bipyridinium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their electronic and catalytic properties .
Biology: In biological research, this compound is used as a redox indicator due to its distinct color changes upon oxidation and reduction. It is also explored for its potential in drug delivery systems .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for developing new therapeutic agents, particularly in the field of cancer treatment .
Industry: In the industrial sector, this compound is used in the development of smart materials, such as photochromic and thermochromic sensors. These materials change color in response to light and temperature, making them useful in various applications.
相似化合物的比较
- 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium chloride
- 1,1’-bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium chloride
- 4,4’-bipyridine
Uniqueness: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electronic properties and the presence of cyanophenyl groups, which enhance its reactivity and stability. Compared to other bipyridinium salts, this compound exhibits stronger color changes and higher stability in various chemical environments.
属性
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWJMBTYWXFAHW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603282 | |
| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31515-20-5 | |
| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


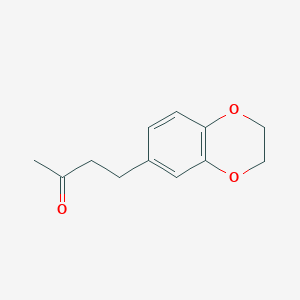
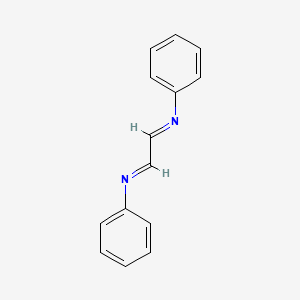
![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)
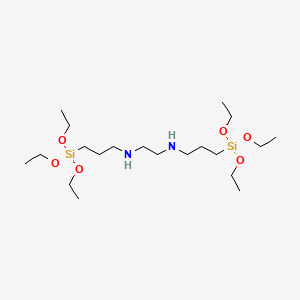
![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)
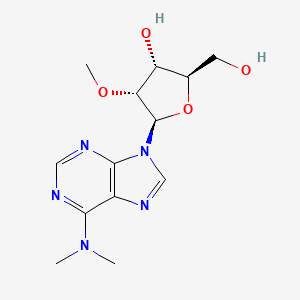
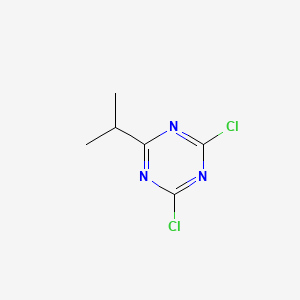
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3051089.png)
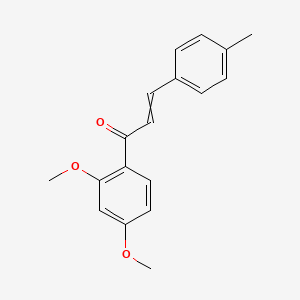
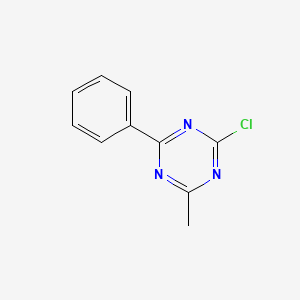
![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)
